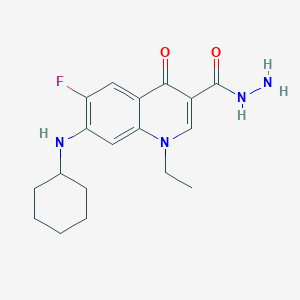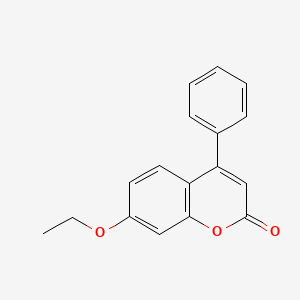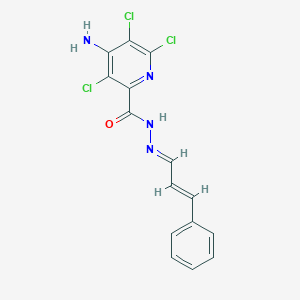
N'-(3-hydroxy-4-methoxybenzylidene)-3-(4-methyl-1-piperazinyl)propanohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The chemical N'-(3-hydroxy-4-methoxybenzylidene)-3-(4-methyl-1-piperazinyl)propanohydrazide is part of a class of compounds known for their diverse chemical structures and potential biological activities. While specific literature directly addressing this compound was not found, studies on similar chemicals suggest they are often explored for their possible therapeutic benefits and chemical properties.
Synthesis Analysis
Similar compounds, such as N′-(4-Methoxybenzylidene)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide, have been synthesized through acid-catalyzed reactions involving carbohydrazides and aldehydes, which could provide insights into potential synthesis methods for the compound (Alotaibi et al., 2018).
Molecular Structure Analysis
The structure of similar synthesized compounds has been confirmed through techniques like infrared spectroscopy, nuclear magnetic resonance, mass spectroscopy, and X-ray diffraction (Alotaibi et al., 2018). These methods can be applied to analyze the molecular structure of N'-(3-hydroxy-4-methoxybenzylidene)-3-(4-methyl-1-piperazinyl)propanohydrazide.
Aplicaciones Científicas De Investigación
Oxidative Removal in Piperazinediones
Research has demonstrated the oxidative removal capabilities of the N-(4-methoxybenzyl) group on 2,5-piperazinediones using cerium(IV) diammonium nitrate under mild conditions. This removal was performed on model compounds exhibiting various functional groups, highlighting a potential application in synthetic chemistry and pharmaceutical intermediate preparation (Yamaura et al., 1985).
Antagonistic Activity on Human Melanocortin-4 Receptor
Piperazinebenzylamines with small N-(1-methoxy-2-propyl) side chains have been identified as potent and selective antagonists of the human melanocortin-4 (MC4) receptor. These compounds exhibit moderate oral bioavailability in mice, which could be significant for therapeutic applications targeting obesity and related metabolic disorders (Pontillo et al., 2005).
Bioactivities of Phenolic Mannich Bases with Piperazines
A study focusing on new Mannich bases synthesized from vanillin-derived chalcone compounds and piperazines revealed cytotoxic/anticancer and carbonic anhydrase (CA) inhibitory effects. Compounds displayed promising activities, suggesting their potential as leads for further drug development (Gul et al., 2019).
Schiff Base Compounds: Synthesis, Characterization, and Bioactivities
Schiff base compounds synthesized from N'-substituted benzohydrazide and sulfonohydrazide derivatives demonstrated significant biological activities including antibacterial, antifungal, antioxidant, cytotoxic, and enzymatic activities. These compounds' interaction with Salmon sperm DNA indicates their potential for diverse biological applications (Sirajuddin et al., 2013).
Anti-Alzheimer's Activity of Benzylated Derivatives
A series of N-benzylated derivatives were synthesized and evaluated for anti-Alzheimer's activity, showing significant potential. By designing analogs based on the lead compound donepezil and modifying the core structure, these compounds demonstrated excellent anti-Alzheimer's profiles, suggesting their importance in the treatment of this neurodegenerative disorder (Gupta et al., 2020).
Propiedades
IUPAC Name |
N-[(E)-(3-hydroxy-4-methoxyphenyl)methylideneamino]-3-(4-methylpiperazin-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O3/c1-19-7-9-20(10-8-19)6-5-16(22)18-17-12-13-3-4-15(23-2)14(21)11-13/h3-4,11-12,21H,5-10H2,1-2H3,(H,18,22)/b17-12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHLQNKZYHLXLLF-SFQUDFHCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCC(=O)NN=CC2=CC(=C(C=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)CCC(=O)N/N=C/C2=CC(=C(C=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-(3-hydroxy-4-methoxyphenyl)methylideneamino]-3-(4-methylpiperazin-1-yl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3S*,4R*)-1-[(2-fluoro-5-methylphenyl)sulfonyl]-4-(5-methyl-2-furyl)-3-pyrrolidinyl]acetamide](/img/structure/B5514173.png)
![(2R,3S)-3-amino-4-{4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-4-oxo-2-butanol dihydrochloride](/img/structure/B5514186.png)
![methyl 3-{[(2-methylphenoxy)acetyl]amino}benzoate](/img/structure/B5514188.png)
![[2-methyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepin-3-yl)propyl]amine dihydrochloride](/img/structure/B5514194.png)
![5-[(4-phenyl-1-piperazinyl)carbonyl]-1,2,3-benzothiadiazole](/img/structure/B5514198.png)
![6-[({[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}amino)methyl]-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5514218.png)
![N-{4-[(acetylamino)sulfonyl]phenyl}-2,2,2-trifluoroacetamide](/img/structure/B5514229.png)
![N-(3-methylphenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5514232.png)

![1-[N-methyl-N-(3-pyridinylmethyl)glycyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5514243.png)

![3-(2-phenylpropyl)-8-(pyridazin-3-ylcarbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5514259.png)
![3-[2-(4-ethylpiperazin-1-yl)ethyl]-8-(1H-imidazol-2-ylmethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5514271.png)
